6-benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
Description
6-Benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic derivative of psoralen (7H-furo[3,2-g]chromen-7-one), the parent compound of furocoumarins . Furocoumarins are characterized by a fused furanocoumarin core, which confers planar aromaticity and photoreactivity under ultraviolet (UV) light (≈340–365 nm) . The target compound features a benzyl group at position 6 and methyl groups at positions 2, 3, and 5 (Figure 1). These substituents modulate its physicochemical properties, such as lipophilicity and electronic distribution, which influence its biological activity and metabolic stability.
Properties
IUPAC Name |
6-benzyl-2,3,5-trimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-12-14(3)23-19-11-20-17(10-16(12)19)13(2)18(21(22)24-20)9-15-7-5-4-6-8-15/h4-8,10-11H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKFGRHPACJNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The starting materials often include substituted benzaldehydes and chromenone derivatives. The reaction conditions may involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The purification process may involve techniques such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the molecule, leading to a wide range of derivatives.
Scientific Research Applications
6-Benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in pharmacological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including drug development.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase. The anticancer properties might involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Key Structural Features :
- Core : Furo[3,2-g]chromen-7-one (psoralen backbone).
- Substituents :
- Benzyl group at C6 (enhances steric bulk and lipophilicity).
- Methyl groups at C2, C3, and C5 (moderate electron-donating effects).
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Furocoumarin Derivatives
Key Observations:
Table 2: Activity Comparison of Furocoumarins
Key Observations:
- Immunoproteasome Inhibition: Methylated derivatives (e.g., ) exhibit moderate activity, while warhead-modified psoralens (e.g., oxathiazolone) show higher potency .
- Photoreactivity : The benzyl group in the target compound may reduce UV-dependent toxicity compared to psoralen, as bulkier substituents could hinder covalent DNA adduct formation .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations:
- Thermal Stability : tert-Butyl derivatives () exhibit higher boiling points due to increased molecular weight and steric protection.
Biological Activity
6-benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furochromones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
The chemical formula for this compound is C21H18O3. It has a molecular weight of approximately 318.37 g/mol and exhibits a LogP value of 4.9, indicating a moderate lipophilicity that may influence its bioavailability and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C21H18O3 |
| Molecular Weight | 318.37 g/mol |
| LogP | 4.9 |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 579.9 °C at 760 mmHg |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various furochromone derivatives, including this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial effects of furochromones, this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as an effective antibacterial agent.
Anti-inflammatory Activity
The anti-inflammatory properties of furochromones have been a subject of interest due to their potential therapeutic applications in treating inflammatory diseases.
This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This inhibition is crucial for mitigating inflammatory responses in various pathological conditions.
Anticancer Activity
The anticancer potential of furochromones has gained attention in recent years. Preliminary studies indicate that this compound may induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays have revealed that this compound exhibits cytotoxic effects on several cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were determined to be around 30 µM for MCF-7 cells and 40 µM for A549 cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of benzyl-substituted precursors (e.g., benzyl aldehydes) with diketones under acidic catalysis, followed by cyclization to form the fused furochromenone core. Key factors include:
- Reagent stoichiometry : Excess benzylating agents improve substitution at the 6-position .
- Temperature control : Cyclization steps often require reflux conditions (e.g., 80–100°C in toluene) to ensure ring closure .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency .
- Yields range from 40–65% in lab-scale syntheses, with impurities arising from incomplete cyclization or competing side reactions (e.g., over-alkylation) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:
- NMR : H and C NMR verify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl groups at δ 2.1–2.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 406.18) .
- X-ray crystallography : Resolves spatial arrangement of the fused ring system and substituents .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antifungal activity : Broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC values <10 µg/mL suggest potency) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., prostate or breast cancer) to assess IC values, with psoralen-based compounds showing p53-dependent apoptosis .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How does the benzyl substitution at position 6 influence bioactivity compared to ethyl or methoxy analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate:
- Benzyl groups enhance lipophilicity and membrane permeability, improving antifungal activity (e.g., 2–3-fold higher potency vs. ethyl-substituted analogs) .
- Methoxy groups at position 6 reduce cytotoxicity in normal cells but may decrease antifungal efficacy due to steric hindrance .
- Comparative assays (e.g., parallel screening of analogs) and molecular docking (e.g., binding to fungal CYP51 enzymes) validate substituent effects .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation approaches include:
- Standardized protocols : Use CLSI guidelines for antifungal assays to ensure reproducibility .
- Purity verification : HPLC-MS (≥95% purity) eliminates confounding effects from synthetic byproducts .
- Mechanistic follow-up : For inconsistent anticancer results, validate p53 activation via Western blotting or transcriptomic analysis .
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to targets like fungal lanosterol 14α-demethylase (CYP51) using AutoDock Vina. Focus on hydrophobic interactions between the benzyl group and the enzyme’s active site .
- QSAR models : Train models on analogs (e.g., from ’s table) to predict bioactivity based on substituent electronic parameters (e.g., Hammett constants) .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD values .
Q. What experimental designs validate the compound’s mechanism of action in inducing apoptosis?
- Methodological Answer :
- Flow cytometry : Annexin V/PI staining quantifies early/late apoptotic cells .
- Mitochondrial assays : JC-1 staining detects loss of membrane potential, while cytochrome c release is confirmed via subcellular fractionation .
- Pathway inhibition : Co-treatment with p53 inhibitors (e.g., pifithrin-α) to test dependency on p53 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
